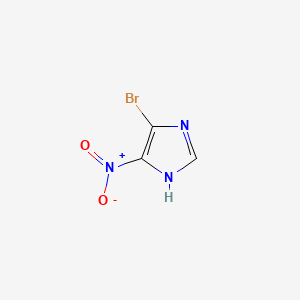

4-Bromo-5-nitro-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFBYAEHWXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219898 | |

| Record name | 4-Bromo-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-65-1 | |

| Record name | NSC 54255 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6963-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-nitro-1H-imidazole

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and materials science, the precise synthesis of heterocyclic compounds is of paramount importance. Among these, nitroimidazoles represent a critical class of molecules, renowned for their roles as antibacterial agents, radiosensitizers in cancer therapy, and versatile building blocks in organic synthesis.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 4-bromo-5-nitro-1H-imidazole.

As a senior application scientist, my objective extends beyond a mere recitation of procedural steps. This document is crafted to provide a deep understanding of the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful and reproducible synthesis. We will delve into the regioselectivity of electrophilic substitution on the imidazole ring, a central challenge in the synthesis of specifically substituted imidazoles. The protocols detailed herein are presented as self-validating systems, grounded in established chemical literature and designed for clarity and successful implementation by researchers, scientists, and professionals in drug development.

The Strategic Importance of this compound

This compound is a strategically important intermediate in the synthesis of a variety of biologically active compounds. The presence of both a bromo and a nitro group on the imidazole ring provides two distinct points for further functionalization. The nitro group, a strong electron-withdrawing group, activates the imidazole ring for certain reactions and is a key pharmacophore in many antimicrobial agents.[3][4] The bromo substituent serves as an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4]

The Primary Synthesis Pathway: Electrophilic Nitration of 4-Bromo-1H-imidazole

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 4-bromo-1H-imidazole.[5][6] This approach is favored due to the directing effects of the bromine atom and the imidazole ring itself.

Mechanistic Insights: The Basis for Regioselectivity

The electrophilic substitution of imidazoles is a nuanced process. The imidazole ring is an electron-rich aromatic system, yet under the strongly acidic conditions required for nitration, the ring is protonated to form an imidazolium ion. This deactivates the ring towards electrophilic attack.[7][8] However, a small equilibrium concentration of the neutral imidazole remains, which is sufficiently reactive to undergo nitration.

The position of nitration is directed by the substituents already present on the ring. In the case of 4-bromo-1H-imidazole, the bromine atom is a deactivating ortho-, para- director. However, in the context of the imidazole ring, the positions are not equivalent. The C5 position is generally more susceptible to electrophilic attack than the C2 position in the absence of strong directing groups.[8] The nitration of 4(5)-bromoimidazole is known to yield exclusively 4-bromo-5-nitroimidazole.[1]

The reaction proceeds via the attack of the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, on the electron-rich C5 position of the 4-bromo-1H-imidazole ring. This is followed by the loss of a proton to restore aromaticity.

Caption: Synthesis pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed methodology for the synthesis of this compound, synthesized from literature procedures.[5][6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 2.0 g | 13.6 |

| Concentrated Nitric Acid (68%) | HNO₃ | 63.01 | 0.947 mL | 14.96 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |

| Ice Water | H₂O | 18.02 | 200 mL | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 20 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, cautiously add 2.0 g (13.6 mmol) of 4-bromo-1H-imidazole.[5][6] This should be done in portions to control any initial exotherm. Once the solid has dissolved, slowly add 0.947 mL (14.96 mmol) of concentrated nitric acid.

-

Reaction Conditions: Heat the reaction mixture to 110°C and maintain this temperature for 1 hour.[5][6] The reaction should be monitored for completion (e.g., by thin-layer chromatography).

-

Work-up and Isolation: After 1 hour, cool the reaction mixture to room temperature (25°C).[5][6] In a separate beaker, prepare 200 mL of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white solid should precipitate.

-

Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold water to remove any residual acid.

-

Drying and Characterization: Dry the product, 5-bromo-4-nitroimidazole, to a constant weight. The expected yield is approximately 2.3 g (87%).[5][6] The product can be characterized by mass spectrometry and NMR spectroscopy. The reported ¹H NMR in DMSO-d₆ shows a singlet at δ 7.99 ppm.[5][6]

Sources

- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Bromo-5-nitro-1H-imidazole stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural characteristics, arising from the interplay of the imidazole core with a bromine atom and a nitro group, render it a versatile building block for the synthesis of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound. By delving into the causality behind its chemical behavior and offering detailed experimental methodologies, this document aims to empower scientists to harness the full potential of this compound in their research endeavors.

Molecular and Structural Characteristics

This compound is a substituted imidazole with the molecular formula C₃H₂BrN₃O₂. The presence of both an electron-withdrawing nitro group and a halogen atom on the imidazole ring significantly influences its electronic properties and reactivity.

Key Physicochemical Identifiers

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrN₃O₂ | [1][2] |

| Molecular Weight | 191.97 g/mol | [1][2] |

| CAS Number | 6963-65-1 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 281-282 °C (with decomposition) | [2][4] |

| Boiling Point (Predicted) | 382.2 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 2.2 ± 0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 5.60 ± 0.10 | [3] |

| LogP (Predicted) | 0.85 - 1.5 | [1][5] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the confirmation of the structure and purity of this compound.

-

¹H NMR (300 MHz, DMSO-d₆): A characteristic singlet is observed at approximately δ 7.99 ppm, corresponding to the proton on the imidazole ring.[2][4][6]

-

Mass Spectrometry (ESI-): The mass spectrum typically shows a molecular ion peak at m/z 191 ([M-H]⁻), confirming the molecular weight of the compound.[2][4][6]

Further characterization by ¹³C NMR and Infrared (IR) spectroscopy would reveal additional structural details, such as the chemical shifts of the carbon atoms in the imidazole ring and the characteristic stretching frequencies of the nitro group and C-Br bond.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nitration of a brominated imidazole precursor. Understanding the synthetic route is crucial for ensuring high purity and yield.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures.[2][4][6]

Materials:

-

4-Bromo-1H-imidazole (2.0 g, 13.6 mmol)

-

Concentrated Sulfuric Acid (20 mL)

-

Concentrated Nitric Acid (0.947 mL, 14.96 mmol)

-

Ice water (200 mL)

Procedure:

-

Carefully add 4-Bromo-1H-imidazole to concentrated sulfuric acid in a flask with stirring.

-

Heat the mixture to 110°C.

-

Slowly add concentrated nitric acid to the reaction mixture.

-

Maintain the reaction at 110°C for 1 hour.

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the cooled mixture into 200 mL of ice water. A white precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and dry to obtain this compound.

This procedure typically yields the product in high purity (around 87% yield).[4][6]

Acidity and Ionization (pKa)

The acidity of the N-H proton of the imidazole ring is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets. The pKa is significantly affected by the electron-withdrawing nature of the bromo and nitro substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a standardized method for the experimental determination of pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and application in biological assays. Generally, its solubility in water is limited, but it is more soluble in organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear saturated solution.

-

Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Reactivity and Stability

The reactivity of this compound is dictated by the electrophilic nature of the imidazole ring, enhanced by the nitro group, and the presence of a displaceable bromine atom.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom can be displaced by various nucleophiles. The nitro group in a position ortho or para to the leaving group (bromine) activates the ring for such substitutions.

-

Stability: As a nitroaromatic compound, this compound may be sensitive to light and should be stored accordingly. Its stability under different pH conditions and temperatures should be experimentally evaluated, particularly for formulation development. Thermal analysis techniques can provide insights into its thermal stability and decomposition profile.

Implications for Drug Discovery and Development

The physicochemical properties of this compound directly impact its utility as a building block in drug discovery.

-

Scaffold for Synthesis: The reactive bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

-

Modulation of Properties: The nitro group can be a key pharmacophoric element or can be chemically modified to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. Nitroimidazoles are a known class of antimicrobial and anticancer agents.

-

Formulation Considerations: The solubility and pKa data are essential for designing appropriate formulations for in vitro and in vivo studies, ensuring adequate bioavailability.

Conclusion

This compound is a valuable and versatile building block for the development of new chemical entities. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective utilization in medicinal chemistry. The provided experimental protocols offer a framework for the rigorous characterization of this and similar compounds, ensuring data integrity and facilitating the advancement of drug discovery programs.

References

-

Chemsrc. (2025). This compound | CAS#:6963-65-1. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Ren, H., et al. (2004). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry. [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ResearchGate. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. [Link]

-

ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

Revue Roumaine de Chimie. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

-

RSC Publishing. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. [Link]

-

ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated: 4-nitroimidazole.... [Link]

-

ACS Publications. (2017). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

ResearchGate. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. [Link]

-

ResearchGate. (2017). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. [Link]

-

National Institutes of Health. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-bromo-5-nitro-1h-imidazole. [Link]

-

Der Pharma Chemica. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

National Institutes of Health. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

-

MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]

-

Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

-

European Commission. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. [Link]

-

ChemSearch Journal. (2020). Potentiometric determination of pKa of some selected antibiotics in mixed solvent media. [Link]

-

PubChem. (n.d.). 4-Nitroimidazole. [Link]

Sources

- 1. This compound | CAS#:6963-65-1 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 6963-65-1 CAS MSDS (5-BROMO-4-NITRO-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 5. This compound | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-imidazole: A Core Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-5-nitro-1H-imidazole, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications, with a focus on providing actionable, field-proven insights.

Core Compound Identification and Properties

This compound is a functionalized heterocyclic compound whose strategic arrangement of a bromine atom and a nitro group on the imidazole scaffold makes it a highly valuable and reactive intermediate in synthetic chemistry.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 6963-65-1 | [1][2] |

| Molecular Formula | C₃H₂BrN₃O₂ | [1][2] |

| Molecular Weight | 191.97 g/mol | [1][2] |

| Appearance | White to off-white or brownish crystalline solid | [3] |

| Melting Point | 281-282 °C (decomposes) | [4][5] |

| Density | ~2.2 g/cm³ | [4] |

| pKa | 5.60 ± 0.10 (Predicted) | [1][5] |

| Solubility | Limited solubility in water; enhanced solubility in organic solvents like DMSO, ethanol, and acetone.[3] | |

| LogP | 0.8 - 1.5 (Calculated) | [1][4] |

Spectroscopic Data

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.99 (s, 1H).[4] This single peak is characteristic of the lone proton on the imidazole ring.

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases like PubChem.[2]

-

Mass Spectrometry (ESI-): m/z 191 ([M-H]⁻).[4]

Synthesis and Manufacturing Insights

The most common and reliable laboratory-scale synthesis of this compound involves the nitration of a brominated precursor. This method is effective due to the directing effects of the substituents on the imidazole ring.

Synthetic Workflow

The synthesis proceeds via electrophilic nitration of 4-Bromo-1H-imidazole. The strong acid medium is crucial for the generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures and provides a high yield of the target compound.[4][5]

Materials:

-

4-Bromo-1H-imidazole (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃) (1.1 eq)

-

Ice water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 4-bromo-1H-imidazole (e.g., 2.0 g, 13.6 mmol) to concentrated sulfuric acid (20 mL). Stir the mixture until the solid is fully dissolved.

-

Nitration: Slowly add concentrated nitric acid (0.947 mL, 14.96 mmol) to the solution. The addition should be done carefully to control the exothermic reaction.

-

Heating: Heat the reaction mixture to 110°C and maintain this temperature for 1 hour. Monitor the reaction progress if analytical capabilities (e.g., TLC, HPLC) are available.

-

Work-up and Isolation: After 1 hour, cool the reaction mixture to room temperature (25°C). Slowly and carefully pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid.

-

Drying: Dry the collected solid under vacuum to obtain this compound. A typical yield is around 87%.[4]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the imidazole ring, making the bromine atom susceptible to nucleophilic substitution.[6]

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the C4 position is an excellent leaving group, readily displaced by various nucleophiles. This is a key transformation for introducing diverse side chains. Soft nucleophiles, such as amines and thiols, preferentially react at this position.[6]

N-Alkylation

The acidic proton on the imidazole nitrogen (N1) can be easily removed by a base, and the resulting imidazolate anion is a potent nucleophile. This allows for straightforward N-alkylation, a critical step in the synthesis of many pharmaceutical agents.[7] This reaction is often the first step in multi-step syntheses to prevent side reactions and improve solubility.

Caption: General workflow for N-alkylation of the imidazole core.

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a validated and crucial starting material for the synthesis of life-saving drugs, particularly those targeting infectious diseases. The nitroimidazole scaffold is a well-established pharmacophore known for its efficacy against anaerobic bacteria and parasites.[8]

Key Precursor for Anti-Tuberculosis Drugs

The compound is a cornerstone in the synthesis of modern anti-tuberculosis agents that are active against multi-drug resistant (MDR) strains.

-

Pretomanid (PA-824): This nitroimidazole drug is a component of the BPaL regimen for treating highly resistant tuberculosis. Its synthesis extensively utilizes a bromo-nitroimidazole core, which is subsequently elaborated to form the final complex structure.[8][9][10] The synthesis involves the N-alkylation of a 2-bromo-4-nitroimidazole intermediate, demonstrating the industrial relevance of the reactivity discussed above.[10]

-

Delamanid (OPC-67683): Another vital anti-MDR-TB drug, Delamanid's synthesis also relies on a bromo-nitroimidazole scaffold. A concise synthesis has been developed involving the reaction of 2-bromo-4-nitroimidazole with a chiral epoxide intermediate to construct the core of the drug.[11]

The successful development of these drugs underscores the importance of this compound and its isomers as high-value intermediates in pharmaceutical manufacturing.

Experimental Protocol: N-Alkylation

The following is a representative protocol for the N-alkylation of a nitroimidazole, a common subsequent step in a synthetic sequence using the title compound's scaffold. This protocol is adapted from general procedures for similar substrates.[7]

Objective: To perform N-alkylation on the this compound ring.

Materials:

-

This compound (1.0 eq)

-

Alkylating agent (e.g., Benzyl Bromide) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Water, Brine

-

Magnesium Sulfate or Sodium Sulfate, anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to create a suspension. Stir the mixture vigorously. Add the alkylating agent dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60°C. The reaction time can vary from 1 to 3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder, use a respirator or work in a certified fume hood to avoid dust inhalation.

-

Handling: Avoid all personal contact. Prevent the formation and inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

By understanding its properties and reactivity, and adhering to strict safety protocols, researchers can effectively and safely leverage this compound to advance the frontiers of medicinal chemistry.

References

-

Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. Retrieved from [Link]

-

Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. (2025). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-4-nitroimidazole. (n.d.). Solubility of Things. Retrieved from [Link]

-

Reddy, T. S., et al. (2018). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. Retrieved from [Link]

-

Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. (2023). ResearchGate. Retrieved from [Link]

-

Thompson, A. M., et al. (2019). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. National Institutes of Health (NIH). Retrieved from [Link]

-

H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

-

1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved from [Link]

-

H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. 6963-65-1 CAS MSDS (5-BROMO-4-NITRO-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. 5-BROMO-4-NITRO-1H-IMIDAZOLE CAS#: 6963-65-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-nitro-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-5-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the theoretical underpinnings of its solubility based on its physicochemical properties and offers detailed, field-proven methodologies for its empirical determination in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively work with this compound.

Introduction: Understanding this compound

This compound is a substituted imidazole, a class of heterocyclic compounds integral to numerous biological processes and a common scaffold in pharmaceutical development. Its chemical structure, featuring a bromine atom and a nitro group on the imidazole ring, dictates its physicochemical properties and, consequently, its solubility profile.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 6963-65-1[1]

-

Molecular Formula: C₃H₂BrN₃O₂[1]

-

Molecular Weight: 191.97 g/mol [1]

The presence of the electronegative nitro group and the bromine atom significantly influences the molecule's polarity and its ability to participate in intermolecular interactions, which are key determinants of solubility.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source | Significance for Solubility |

| Molecular Weight | 191.97 g/mol | [1] | Generally, higher molecular weight can lead to lower solubility, especially in polar solvents. |

| logP (Octanol-Water Partition Coefficient) | 1.5 | [1] | A positive logP value indicates a preference for the lipid phase, suggesting higher solubility in nonpolar organic solvents compared to water.[2][3] |

| Melting Point | 281-282 °C (decomposes) | [4] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur. |

| Polar Surface Area (PSA) | 74.5 Ų | [1] | The nitro group and imidazole ring contribute to a significant polar surface area, allowing for interactions with polar solvents. |

The interplay of these properties suggests that while this compound has polar features, its overall character, as indicated by the positive logP, leans towards being more soluble in organic solvents than in water. The principle of "like dissolves like" is a foundational concept here; the molecule's characteristics suggest better solvation by solvents with similar polarity.[5]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The this compound molecule possesses both polar and nonpolar characteristics. The imidazole ring itself is aromatic and can engage in π-π stacking. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The bromine atom adds to the molecular weight and volume, and its electronegativity contributes to the overall dipole moment.

The nitro group is a strong electron-withdrawing group, which makes the imidazole ring electron-deficient and influences its acidity and hydrogen bonding capabilities. This complex array of potential interactions means that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Predicting Solubility from logP

The octanol-water partition coefficient (logP) provides a quantitative measure of a compound's lipophilicity. A logP of 1.5 for this compound indicates that it is approximately 32 times more soluble in octanol than in water. This strongly suggests a preference for less polar, organic environments. Solvents with logP values closer to 1.5 are more likely to be effective at dissolving this compound.[2]

Qualitative and Expected Quantitative Solubility

Based on its physicochemical properties, the following qualitative solubility profile in common organic solvents is expected. The table also provides space for researchers to record their experimentally determined quantitative data.

| Solvent | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL or mM) |

| Water | 10.2 | Limited/Slightly Soluble | To be determined by user |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | To be determined by user |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | To be determined by user |

| Methanol | 5.1 | Moderately Soluble | To be determined by user |

| Ethanol | 4.3 | Moderately Soluble | To be determined by user |

| Acetone | 4.3 | Moderately to Sparingly Soluble | To be determined by user |

| Acetonitrile | 5.8 | Sparingly Soluble | To be determined by user |

| Dichloromethane (DCM) | 3.1 | Sparingly to Slightly Soluble | To be determined by user |

| Ethyl Acetate | 4.4 | Sparingly to Slightly Soluble | To be determined by user |

| Hexane | 0.1 | Insoluble | To be determined by user |

Note: This table provides a general guide. Actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any co-solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust and reliable protocol for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method coupled with UV-Vis spectroscopy or HPLC for quantification.[6][7][8]

Experimental Workflow Diagram

Sources

- 1. This compound | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

4-Bromo-5-nitro-1H-imidazole spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-nitro-1H-imidazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] As a substituted imidazole, it serves as a versatile building block for creating more complex molecules, including potential pharmaceutical and agrochemical agents.[1] The presence of both a halogen (bromine) and an electron-withdrawing nitro group on the imidazole ring imparts unique electronic properties and reactivity.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectral data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: The Choice of Solvent

The choice of solvent is critical for NMR analysis. Due to the presence of an acidic N-H proton and the polar nitro group, this compound has limited solubility in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the N-H proton helps in observing this otherwise potentially broad or exchangeable signal.

¹H NMR Spectroscopy Analysis

The structure of this compound predicts a simple ¹H NMR spectrum. There is only one proton directly attached to a carbon atom of the imidazole ring (at the C2 position).

-

Expected Signal: A single signal, a singlet (s), is expected for the C2-H proton.

-

Observed Data: The proton signal appears at approximately δ 7.99 ppm.[2][3][4] The significant downfield shift is a direct consequence of the deshielding effect caused by the adjacent electronegative nitrogen atoms in the heterocyclic ring and the potent electron-withdrawing nature of the nitro group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.99[2][3][4] | Singlet (s) | 1H | C2-H |

| Variable (Broad) | Singlet (s) | 1H | N1-H |

Note: The N-H proton signal can be broad and its chemical shift can vary depending on concentration and sample purity.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts are influenced by the attached substituents (Br and NO₂).

-

Expected Signals:

-

C2: This carbon is bonded to hydrogen and situated between two nitrogen atoms. It is expected to appear significantly downfield.

-

C4-Br: The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

-

C5-NO₂: The carbon attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear furthest downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by characteristic vibrations from the nitro group and the imidazole ring.

Expertise & Causality: Interpreting Key Vibrational Modes

The diagnostic power of IR for this compound lies in the nitro (NO₂) group. The NO₂ group produces two exceptionally strong and characteristic absorption bands due to the asymmetric and symmetric stretching vibrations of the N-O bonds.[5][6] Their high intensity is a result of the large change in dipole moment during these vibrations.[5] Conjugation with the imidazole ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[5][7]

-

N-H Stretch: A broad absorption is expected in the region of 3100-3400 cm⁻¹ due to the N-H bond of the imidazole ring.

-

C-H Stretch: A weaker absorption for the aromatic C-H stretch is expected above 3000 cm⁻¹.

-

NO₂ Asymmetric Stretch: A very strong band is expected in the 1550-1475 cm⁻¹ range.[5][7]

-

NO₂ Symmetric Stretch: A second strong band appears in the 1360-1290 cm⁻¹ range.[5][7]

-

C-Br Stretch: A weaker absorption is typically found in the fingerprint region, around 600-590 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Data Summary: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3400 | Medium, Broad | N-H Stretch |

| ~1520-1350 | Strong | NO₂ Asymmetric & Symmetric Stretches[1] |

| ~590-600 | Weak-Medium | C-Br Stretch[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the presence of bromine is a key diagnostic feature.

Expertise & Causality: The Bromine Isotopic Pattern

A self-validating feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is a definitive confirmation of the presence of a single bromine atom.

Expected Mass Spectrum

-

Molecular Formula: C₃H₂BrN₃O₂

-

Molecular Weight: ~191.97 g/mol [8]

-

Molecular Ion [M]⁺: Expect a pair of peaks around m/z 191 and 193.

-

[M-H]⁻ Ion: In negative ion mode (ESI-), a deprotonated molecule is often observed. A reported spectrum shows a strong signal at m/z 191, corresponding to the [M-H]⁻ ion.[2][3][4]

-

Key Fragmentation Pathways: Fragmentation can involve the loss of radicals or neutral molecules. Common losses for nitroaromatic compounds include the loss of •NO₂ (46 Da) and •NO (30 Da).[9][10]

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ECI source.

-

Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting product ions.

-

Data Summary: Mass Spectrometry

| m/z | Proposed Assignment | Notes |

| ~191 / 193 | [M]⁺ or [M+H]⁺ | Isotopic doublet with ~1:1 intensity, confirming one Br atom. |

| ~191[2] | [M-H]⁻ | Observed in negative ion mode (ESI-). |

| ~145 / 147 | [M - NO₂]⁺ | Loss of nitro group. |

| ~161 / 163 | [M - NO]⁺ | Loss of nitric oxide. |

Visualization of Analytical Workflows

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how data from NMR, IR, and MS are synergistically used to confirm the structure of this compound.

Caption: Integrated workflow for structural elucidation.

Structure-Spectrum Correlation Diagram

This diagram links the key structural features of the molecule to their characteristic spectral signals.

Caption: Correlation of structure with key spectral signals.

Conclusion

The structural identity of this compound is unequivocally established through a combination of NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum confirms the presence of a single proton on the imidazole ring at a characteristic downfield shift. IR spectroscopy provides definitive evidence for the essential nitro functional group through its intense and unique symmetric and asymmetric stretching bands. Finally, mass spectrometry confirms the molecular weight and validates the presence of a single bromine atom via its distinct M/M+2 isotopic pattern. Together, these techniques provide a robust and self-validating system for the complete characterization of this important synthetic building block.

References

-

Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. (2022). Docsity. Available at: [Link]

-

Direct spectrophotometric determination of 5-nitroimidazoles - A review. (2013). ResearchGate. Available at: [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Available at: [Link]

-

Interpreting IR Scans Exp 11 Reduction of a Nitro Group. (2014). YouTube. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). PubMed. Available at: [Link]

-

Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Available at: [Link]

-

Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. (2015). Hilaris Publisher. Available at: [Link]

-

Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. (2013). ResearchGate. Available at: [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles against Trypanosoma cruzi Amastigotes and Bloodstream Trypanosoma brucei. (n.d.). ACS Publications. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. Available at: [Link]

-

1H-Imidazole, 4-bromo-. (n.d.). PubChem. Available at: [Link]

-

Preparation and reactions of bromo-2-nitro. (n.d.). Can. J. Chem. Available at: [Link]

-

4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

This compound | CAS#:6963-65-1. (n.d.). Chemsrc. Available at: [Link]

-

Characterization data of the compounds (3a-3r). (n.d.). Available at: [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Available at: [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health. Available at: [Link]

-

5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. (n.d.). Veeprho. Available at: [Link]

-

4-Bromo-1H-imidazole - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

2-Bromo-4-nitroimidazole. (n.d.). PubChem. Available at: [Link]

Sources

- 1. This compound | 6963-65-1 | Benchchem [benchchem.com]

- 2. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to 4-Bromo-5-nitro-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-5-nitro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will dissect its structural and physicochemical properties, provide a detailed and validated protocol for its synthesis, outline methods for its analytical characterization, and explore its reactivity and potential as a core building block in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Nomenclature and Molecular Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Due to proton tautomerism, the names this compound and 5-Bromo-4-nitro-1H-imidazole are often used interchangeably and refer to the same chemical entity, as the proton can reside on either nitrogen atom.[1][2] For clarity, this guide will consistently use the IUPAC name this compound.

The presence of two potent electron-withdrawing groups—the bromo and nitro substituents—on the imidazole core profoundly influences the molecule's electronic properties, reactivity, and biological potential.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Bromo-4-nitro-1H-imidazole, 4-Nitro-5-bromoimidazole[2][3] |

| CAS Number | 6963-65-1[1][2][4] |

| Molecular Formula | C₃H₂BrN₃O₂[1] |

| Molecular Weight | 191.97 g/mol [1] |

| InChIKey | KSEFBYAEHWXHLM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=NC(=C(N1)[O-])Br[1] |

digraph "4_Bromo_5_nitro_1H_imidazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"]; H_C2 [label="H", pos="2,0.8!", fontcolor="#202124"]; Br [label="Br", pos="-2.4,0!", fontcolor="#202124"]; N_nitro [label="N", pos="0,-2!", fontcolor="#202124"]; O1_nitro [label="O", pos="-0.8,-2.7!", fontcolor="#EA4335"]; O2_nitro [label="O", pos="0.8,-2.7!", fontcolor="#EA4335"]; plus [label="+", pos="0.3, -1.8!", fontcolor="#202124"]; minus [label="-", pos="-0.5, -2.5!", fontcolor="#EA4335"];

Sources

stability and storage conditions for 4-Bromo-5-nitro-1H-imidazole

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-5-nitro-1H-imidazole

Abstract

This compound is a key heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical integrity is paramount for the successful development of novel therapeutics, making a thorough understanding of its stability profile essential. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment. The methodologies described herein are designed for researchers, chemists, and drug development professionals to ensure the compound's quality and reliability in a laboratory setting.

Core Chemical Profile and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its molecular structure. The this compound molecule contains an imidazole ring, a common motif in medicinal chemistry, substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br).

-

Imidazole Ring: The imidazole ring itself is an aromatic heterocycle. While aromaticity confers a degree of stability, the ring can be susceptible to oxidative and photolytic degradation, particularly in solution.[2]

-

Nitro Group: The nitro group significantly influences the electronic properties of the imidazole ring. Its presence makes the compound susceptible to reduction and can play a role in photolytic degradation pathways, including the potential elimination of the nitro group as HONO or NO₂.[3]

-

Bromine Atom: The C-Br bond can be a site for nucleophilic substitution or reductive dehalogenation under certain conditions, although it is generally stable.

The combination of these functional groups results in a compound that is generally stable in the solid state under recommended conditions but possesses latent reactivity that must be managed.[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6963-65-1 | [5][6][7] |

| Molecular Formula | C₃H₂BrN₃O₂ | [5][7] |

| Molecular Weight | 191.97 g/mol | [5][7] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 281-282 °C (decomposes) | [8] |

| pKa | ~9-9.5 (estimated based on 4-nitroimidazole) | [3] |

Factors Influencing Stability & Potential Degradation Pathways

Understanding the environmental factors that can compromise the integrity of this compound is crucial for preventing unintended degradation. Forced degradation studies on related nitroimidazole compounds provide significant insight into likely vulnerabilities.[9][10]

Thermal Stress

While the compound is a solid with a high melting point, prolonged exposure to elevated temperatures, even below its decomposition point, can accelerate the degradation of nitroimidazoles.[9] In the solid state, this risk is lower, but in solution, thermal stress can significantly increase reaction rates with other reactive species.

Photolytic Degradation

Nitroaromatic compounds are known to absorb in the near-UV spectrum, making them susceptible to photolytic degradation.[3] For related nitroimidazoles, exposure to light can induce complex degradation pathways.[2][11] The primary mechanism likely involves the excitation of the nitro group, potentially leading to cleavage of the C-NO₂ bond or reactions with the solvent or other molecules. This sensitivity necessitates that the compound be stored protected from light.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound is expected to be pH-dependent. While stable in neutral conditions, extreme acidic or basic environments can promote degradation. Under strongly basic conditions, the imidazole ring can be opened, while acidic conditions could facilitate other reactions. Studies on similar compounds show varied stability across the pH spectrum.[9]

Oxidative Decomposition

The imidazole moiety is known to be susceptible to oxidation.[2] The presence of oxidizing agents, such as peroxides, metal ions, or dissolved oxygen, can lead to the formation of various degradation products, including hydroxylated species.[2][3] This is a critical consideration, as oxidative degradation can significantly alter the compound's biological and chemical properties.

Proposed Degradation Pathways

Based on the known reactivity of the imidazole ring and nitroaromatic compounds, several degradation pathways can be postulated. The following diagram illustrates the primary potential transformations under common stress conditions.

Caption: Proposed degradation pathways for this compound.

Recommended Storage, Handling, and Disposal

Adherence to proper storage and handling protocols is the primary method for preserving the chemical integrity of this compound.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets of the compound and its structural analogs.[4][5][11][12]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Prevents acceleration of potential degradation reactions.[5][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | Minimizes risk of oxidative degradation from atmospheric oxygen. |

| Container | Keep in a tightly sealed, airtight container. | Prevents exposure to moisture and atmospheric contaminants.[4][13] |

| Light | Store in an amber or opaque container, protected from light. | Prevents photolytic degradation.[11] |

| Location | Store in a well-ventilated area away from incompatible substances. | Ensures safety and prevents cross-contamination.[12][14] |

Safe Handling Protocols

Safe handling is essential not only for stability but also for personnel safety.[7] The following flowchart provides a decision-making guide for handling the compound.

Caption: Decision flowchart for handling this compound.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and oxidative decomposition.[12][15]

-

Strong Acids and Bases: Can catalyze hydrolysis or other degradation reactions.[12]

-

Excess Heat and Sources of Ignition: Thermal decomposition can release toxic fumes such as nitrogen oxides and carbon monoxide.[11][12]

Experimental Design for Stability Evaluation

To empirically determine the stability of a specific batch of this compound, a systematic experimental approach is required. The International Conference on Harmonisation (ICH) guidelines provide a framework for such "stress testing."[10][16]

Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and pathways.[17] The goal is to achieve 5-20% degradation, as this allows for the detection of primary degradants without overly complex secondary reactions.[10]

Caption: Workflow for a forced degradation stability study.

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration and analyze. This serves as the time-zero (t=0) unstressed control.

-

Stress Conditions: Dispense aliquots of the stock solution into separate, protected vials for each stress condition.

| Stress Condition | Example Protocol | Rationale |

| Acid Hydrolysis | Add HCl to a final concentration of 0.1 M. Heat at 60 °C. | To assess stability in acidic environments. |

| Base Hydrolysis | Add NaOH to a final concentration of 0.1 M. Keep at room temp. | To assess stability in alkaline environments. |

| Oxidation | Add H₂O₂ to a final concentration of 3%. Keep at room temp. | To evaluate susceptibility to oxidative degradation.[10] |

| Thermal | Heat a solution at 80 °C (in a sealed vial). | To determine the effect of heat on the compound in solution. |

| Photolytic | Expose a solution to a photostability chamber (ICH Q1B option). | To identify light-induced degradation products. |

-

Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a mass spectrometer (LC-MS) to obtain mass information on any new peaks.[18]

-

Data Interpretation: Calculate the percentage of degradation. Identify and, if necessary, isolate and characterize major degradation products.

Protocol: Long-Term Stability Study

This study evaluates the compound's stability under its recommended storage conditions over an extended period.

-

Preparation: Place a well-characterized solid sample of this compound in a container that mimics the intended long-term storage (e.g., amber glass vial, tightly sealed).

-

Storage: Store the container under the recommended conditions (see Table 2).

-

Testing: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a sample and test for purity, appearance, and any other relevant quality attributes using a validated analytical method.

-

Evaluation: Compare the results over time to establish a re-test date or shelf life for the compound under those storage conditions.

Conclusion

This compound is a chemically stable compound when stored and handled correctly. Its primary vulnerabilities are to photolytic, oxidative, and hydrolytic degradation, particularly in solution. The key to preserving its integrity lies in strict adherence to storage in cool, dry, and dark conditions within a tightly sealed container, preferably under an inert atmosphere for long-term storage. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the stability of their specific material, ensuring the reliability and reproducibility of their scientific outcomes.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-2-methyl-4-nitro-1H-imidazole.

-

Chemsrc. (n.d.). This compound | CAS#:6963-65-1. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408628, this compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved from [Link]

-

Studzińska, S., & Krzek, J. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 643. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation. Retrieved from [Link]

-

E3S Web of Conferences. (2020). Control of animal products contamination with nitroimidazole group antibiotics. Retrieved from [Link]

-

Axios Research. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole - CAS - 6963-65-1. Retrieved from [Link]

-

Singh, S., & Kumar, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

-

Chaudhari, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

-

De Haan, D. O., et al. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 14(10), 1493. MDPI. Retrieved from [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. PubMed. Retrieved from [Link]

-

Veeprho. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. 6963-65-1|4-Bromo-5-nitroimidazole|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:6963-65-1 | Chemsrc [chemsrc.com]

- 7. This compound | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]

- 9. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. biomedres.us [biomedres.us]

- 18. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-5-nitro-1H-imidazole for the Synthesis of Novel Arylated Nitroimidazoles

Introduction: The Imperative for Functionalized Nitroimidazoles

The imidazole nucleus is a cornerstone pharmacophore found in a vast array of biologically active molecules and pharmaceuticals.[1] When substituted with a nitro group, these heterocycles exhibit a distinct profile of activity, notably as antiparasitic and antibacterial agents.[2][3] The synthesis of 5-aryl-4-nitroimidazole derivatives is therefore of significant interest in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5][6][7] Its high functional group tolerance and relatively mild conditions have cemented its role in both academic and industrial synthesis.[6][8]

This application note provides a detailed guide to the successful implementation of 4-bromo-5-nitro-1H-imidazole in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances of coupling this electron-deficient, N-H acidic substrate, provide field-tested protocols, and discuss key parameters for reaction optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this valuable synthetic transformation.

Scientific Background & Mechanistic Considerations

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate balance within a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The specific structure of this compound introduces unique challenges and dictates specific strategic choices in catalyst, base, and solvent selection.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound), cleaving the C-Br bond and forming a new Pd(II) species. The strong electron-withdrawing effect of the adjacent nitro group facilitates this rate-limiting step by making the carbon atom more electrophilic.[10]

-

Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]

Causality Behind Experimental Choices

-

The Substrate Challenge: this compound is an electron-deficient heteroaryl halide. While the nitro group activates the C-Br bond towards oxidative addition, the molecule also possesses an acidic N-H proton (pKa ≈ 14). This presents a significant challenge, as the deprotonated imidazolate anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11] Many standard protocols for C-C bond formation fail in the presence of substrates with free N-H groups.[11]

-

Catalyst Selection: To overcome the challenges of coupling electron-deficient heteroaryl halides, modern catalytic systems are required.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential.[11] These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9] For substrates like nitro-imidazoles, catalysts such as Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] have proven effective.[2]

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective.

-

-

Base and Solvent System:

-

Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant substrate degradation or unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[2][8][11]

-